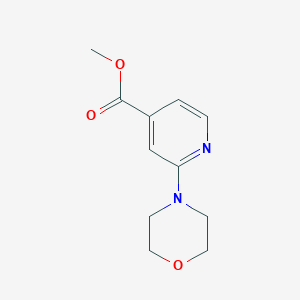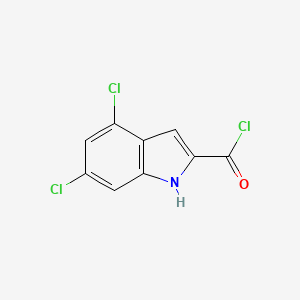
4,6-dichloro-1H-indole-2-carbonyl chloride
Overview
Description
4,6-Dichloro-1H-indole-2-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 . It is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a trisubstituted indole ring with two chlorine atoms and a carbonyl chloride group . The InChI key for this compound is ZNJASLMFOWLAOR-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources retrieved, it is known that indole derivatives can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons .Scientific Research Applications
Carbon Nucleophilicities in SNAr Substitutions
Rodríguez-Dafonte et al. (2009) demonstrated the use of indoles in carbon-carbon couplings with electrophilic compounds through nucleophilic aromatic substitution (SNAr) mechanisms. The study highlights the reactivity of indoles, like 4,6-dichloro-1H-indole-2-carbonyl chloride, in forming substitution products with intense intramolecular charge transfer (P. Rodríguez-Dafonte et al., 2009).
Novel Catalyst for Bis(indolyl)methanes Synthesis
Khalafi‐Nezhad et al. (2008) explored the use of indoles in the synthesis of bis(indolyl)methanes, demonstrating the efficacy of trityl chloride as a catalyst for this reaction. This research underscores the significance of indoles in pharmaceutical chemistry, especially in synthesizing compounds with biological properties (A. Khalafi‐Nezhad et al., 2008).
Crystal Structure Analysis
Vázquez-Vuelvas et al. (2011) investigated the crystal structure of 1H-indole derivatives, providing insights into the molecular conformation and interactions within these compounds. Such structural analyses are crucial in understanding the chemical and physical properties of indoles like this compound (O. F. Vázquez-Vuelvas et al., 2011).
Electrophilic Thiocyanation of Heteroaromatic Compounds
Yadav et al. (2005) demonstrated the thiocyanation of indoles using ferric chloride, highlighting a method with high conversions and selectivity, which is vital in synthesizing various heteroaromatic thiocyanates. This research contributes to the understanding of indole reactivity and its applications in organic synthesis (J. Yadav et al., 2005).
Indole Arylation by Aryl Chlorides
Nadres et al. (2011) explored the palladium-catalyzed direct arylation of indoles by aryl chlorides. This process, which involves various electron-rich and electron-poor aryl chlorides, is essential in synthesizing arylated heterocycles, highlighting the diverse reactivity of indoles (E. T. Nadres et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4,6-dichloro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-1-6(11)5-3-8(9(12)14)13-7(5)2-4/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJASLMFOWLAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384184 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-25-7 | |
| Record name | 4,6-dichloro-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



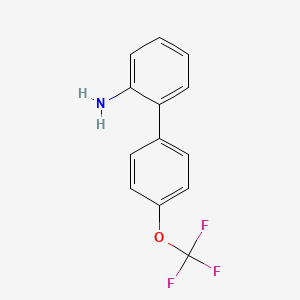

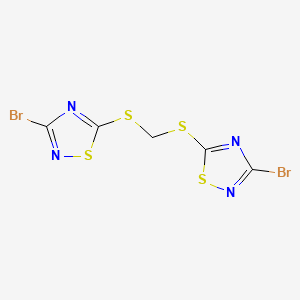

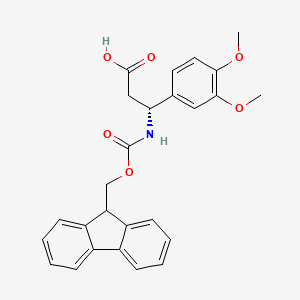
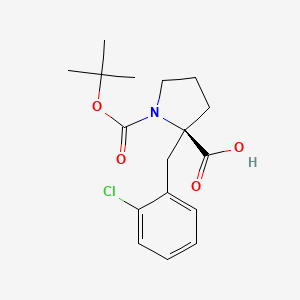



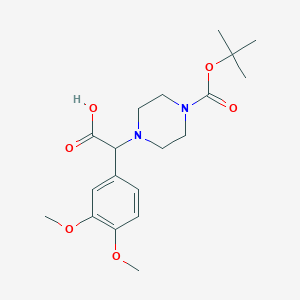

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)
